Aurein 2.1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

Molecular Formula |

C76H130N18O20 |

|---|---|

Molecular Weight |

1616.0 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C76H130N18O20/c1-16-45(14)63(94-70(107)53(34-59(99)100)89-69(106)51(31-40(4)5)88-68(105)50(30-39(2)3)83-56(96)35-79)75(112)93-61(43(10)11)73(110)86-48(26-20-22-28-77)66(103)85-49(27-21-23-29-78)67(104)91-62(44(12)13)74(111)92-60(42(8)9)72(109)81-36-57(97)82-46(15)64(101)87-52(33-47-24-18-17-19-25-47)65(102)80-37-58(98)84-55(38-95)71(108)90-54(76(113)114)32-41(6)7/h17-19,24-25,39-46,48-55,60-63,95H,16,20-23,26-38,77-79H2,1-15H3,(H,80,102)(H,81,109)(H,82,97)(H,83,96)(H,84,98)(H,85,103)(H,86,110)(H,87,101)(H,88,105)(H,89,106)(H,90,108)(H,91,104)(H,92,111)(H,93,112)(H,94,107)(H,99,100)(H,113,114)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,60-,61-,62-,63-/m0/s1 |

InChI Key |

SKNUTXWGJKHCEH-UJOXCNDQSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Aurein 2.1: A Technical Guide to a Potent Antimicrobial Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.1 is a cationic antimicrobial peptide (AMP) belonging to the aurein family, a group of host defense peptides isolated from the skin secretions of Australian bell frogs, Litoria aurea and Litoria raniformis. Like many AMPs, this compound exhibits broad-spectrum antimicrobial activity, primarily targeting the cell membranes of pathogens. Its mechanism of action involves the disruption of membrane integrity, leading to depolarization, ion dysregulation, and ultimately, cell death. This technical guide provides a comprehensive overview of the discovery, origin, physicochemical properties, and biological activities of this compound. It details the standard experimental protocols for the synthesis, purification, and evaluation of this peptide and presents its proposed mechanism of action. While specific quantitative data for this compound is limited in publicly available literature, this guide includes data from closely related aurein peptides to provide a functional context for researchers.

Discovery and Origin

This compound was discovered as part of a broader investigation into the host defense peptides present in the granular dorsal glands of the Australian Green and Golden Bell Frog (Litoria aurea) and the Southern Bell Frog (Litoria raniformis). These amphibians secrete a complex mixture of bioactive peptides as a defense mechanism against predators and microbial pathogens. The aurein family of peptides, to which this compound belongs, is a significant component of this defensive secretion.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Amino Acid Sequence | Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2 |

| Molecular Formula | C76H130N18O20 |

| Molecular Weight | 1615.95 Da |

| Net Charge (pH 7.4) | +2 |

| Amphipathicity | Exhibits an α-helical amphipathic structure in membrane-mimetic environments |

Mechanism of Action

The primary mechanism of action for this compound and related aurein peptides is the perturbation and disruption of microbial cell membranes.[1] This process is driven by the peptide's cationic and amphipathic nature.

-

Electrostatic Attraction : The positively charged residues (Lysine) of this compound are electrostatically attracted to the negatively charged components of bacterial membranes, such as phosphatidylglycerol and lipopolysaccharides (LPS).

-

Membrane Insertion and Pore Formation : Upon binding, the peptide inserts into the lipid bilayer. It is proposed that aurein peptides form small, ion-selective pores.[1] This action disrupts the normal transmembrane potential.[1]

-

Ion Dysregulation and Cell Death : The formation of these pores leads to the leakage of essential intracellular ions, such as potassium and magnesium, and a decrease in cellular ATP levels.[1] This uncontrolled ion flow and loss of energy ultimately results in cell death.

Some analogues of the closely related Aurein 2.2 have been suggested to act as cell-penetrating peptides with intracellular targets; however, the predominant model for the aurein family remains membrane disruption.[2][3]

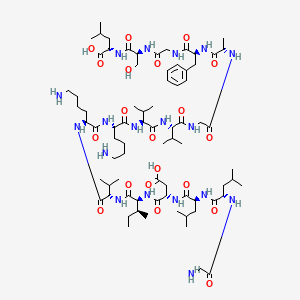

Caption: Proposed mechanism of action for this compound against bacterial membranes.

Biological Activity

While extensive quantitative data specifically for this compound is limited, the activities of closely related peptides from the aurein family provide valuable insight into its expected performance. The following tables summarize the Minimum Inhibitory Concentrations (MIC) for other aurein peptides against various pathogens.

Table 2: Antimicrobial Activity of Related Aurein Peptides against Bacteria

| Peptide | Organism | Strain | MIC (µM) |

| Aurein 2.2 | Staphylococcus aureus | - | Moderate |

| Aurein 2.3 | Bacillus subtilis | - | - |

| Aurein 1.2 | Staphylococcus aureus | ATCC 25923 | 25 |

| Aurein 1.2 | Escherichia coli | ATCC 25922 | 200 |

| Aurein 3.1 | Staphylococcus aureus | - | Potent |

Note: Data is compiled from various sources and serves as a representative guide.[2][4] Actual values can vary based on experimental conditions.

Table 3: Cytotoxicity and Hemolytic Activity of Related Aurein Peptides

| Peptide | Assay Type | Cell Line / Target | Result |

| Aurein 1.2 | Hemolysis | Horse Erythrocytes | <5% hemolysis at 12.5 µg/ml |

| Aurein 2.2 Analogs | Cytotoxicity | - | Varies with modifications |

Note: AMPs often exhibit some level of hemolytic activity, which is a critical parameter for therapeutic development.[5][6]

Potential Immunomodulatory Activity

Antimicrobial peptides often possess dual functions, acting not only as direct antimicrobial agents but also as modulators of the host immune response.[7][8] This can include suppressing pro-inflammatory cytokines, neutralizing endotoxins like LPS, and stimulating the migration of immune cells.[9][10] While specific studies on the immunomodulatory properties of this compound have not been reported, research on Aurein 2.2 and other AMPs suggests that it may have similar capabilities, making it a candidate for further investigation as a host defense peptide with anti-inflammatory potential.[7]

Experimental Protocols

The following sections detail the standard methodologies for the characterization of this compound.

Peptide Synthesis and Purification

-

Protocol: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry is the standard method.

-

Steps:

-

The C-terminal amino acid (Leucine) is attached to a solid-phase resin (e.g., Rink Amide resin for a C-terminal amide).

-

The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid.

-

The next Fmoc-protected amino acid in the sequence is activated (e.g., with HBTU/HOBt) and coupled to the free N-terminus.

-

Steps 2 and 3 are repeated for each amino acid in the this compound sequence.

-

Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail (e.g., Trifluoroacetic acid (TFA), water, and scavengers).

-

The crude peptide is precipitated with cold diethyl ether, centrifuged, and lyophilized.

-

-

Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[11] The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., ESI-MS).[11]

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Objective: To determine the Minimum Inhibitory Concentration (MIC), the lowest peptide concentration that completely inhibits visible microbial growth.[12]

-

Protocol:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[11][13]

-

The target microorganism is cultured to the mid-logarithmic growth phase and diluted to a standardized final concentration (e.g., 5 x 10^5 CFU/mL).[12]

-

The standardized microbial suspension is added to each well of the microtiter plate.

-

Positive (microbes in medium) and negative (sterile medium) controls are included.

-

The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[11]

-

The MIC is determined by visual inspection for the lowest concentration with no turbidity or by measuring absorbance at 600 nm. A viability indicator like resazurin can also be used.[14]

-

Hemolysis Assay

-

Objective: To assess the peptide's lytic activity against red blood cells (RBCs), a measure of its cytotoxicity towards mammalian cells.[15]

-

Protocol:

-

Freshly collected red blood cells (e.g., human or horse) are washed three times with Phosphate-Buffered Saline (PBS) via centrifugation and resuspended to a final concentration (e.g., 2% v/v).

-

Serial dilutions of this compound are prepared in PBS in a 96-well plate.

-

The RBC suspension is added to each well.

-

Controls for 0% hemolysis (RBCs in PBS) and 100% hemolysis (RBCs in 1% Triton X-100) are included.[11]

-

The plate is incubated for a specified time (e.g., 1 hour at 37°C).[11]

-

The plate is centrifuged to pellet intact RBCs.

-

The supernatant is transferred to a new plate, and the absorbance is measured at 540 nm to quantify hemoglobin release.[11]

-

Percent hemolysis is calculated relative to the controls.

-

References

- 1. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research.sahmri.org.au [research.sahmri.org.au]

- 3. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tru.arcabc.ca [tru.arcabc.ca]

- 6. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Immunomodulatory and Allergenic Properties of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Immunomodulatory and Anti-inflammatory Activity in Vitro and in Vivo of a Novel Antimicrobial Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic Antimicrobial Immunomodulatory Peptides: Ongoing Studies and Clinical Trials [mdpi.com]

- 11. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance | MDPI [mdpi.com]

- 13. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Correlation between hemolytic activity, cytotoxicity and systemic in vivo toxicity of synthetic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Aurein 2.1: A Technical Guide to its Mechanism of Action on Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.1 is a member of the aurein family of antimicrobial peptides (AMPs), first isolated from the Australian bell frog, Litoria aurea.[1] These peptides represent a promising class of potential therapeutic agents in an era of increasing antibiotic resistance. Their primary mode of action involves the disruption of bacterial cell membranes, leading to rapid cell death. This technical guide provides an in-depth overview of the proposed mechanisms of action of this compound and its close analogs on bacterial membranes, supported by quantitative data from various biophysical and microbiological studies, detailed experimental protocols, and visualizations of the key processes. While specific data for this compound is limited in publicly available literature, this guide draws upon extensive research on the broader aurein family to provide a comprehensive understanding of its expected behavior. The amino acid sequence for this compound is Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2.[1]

Proposed Mechanisms of Action

The antimicrobial activity of aurein peptides is primarily attributed to their ability to selectively interact with and disrupt the integrity of bacterial membranes. This selectivity is largely due to the electrostatic attraction between the cationic peptide and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG). Upon reaching the membrane surface, aurein peptides undergo a conformational change, typically adopting an α-helical structure, which facilitates their interaction with the lipid bilayer.[2] Two primary models have been proposed to describe the membrane disruption by aurein peptides: the toroidal pore model and the carpet model .

The Toroidal Pore Model

In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend continuously, forming a water core that is lined by both the peptides and the lipid headgroups. This creates a transient pore that allows the leakage of ions and small molecules, leading to depolarization of the membrane potential and ultimately cell death. Studies on Aurein 2.2 and 2.3 in model membranes composed of POPC/POPG suggest the formation of distorted toroidal pores.[2][3]

The Carpet Model

Alternatively, in the carpet model, the peptides accumulate on the surface of the bacterial membrane, parallel to the lipid bilayer, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.[4] This mechanism is supported by studies on Aurein 1.2, which show a surface-level interaction with model membranes leading to bilayer disruption and lysis.[4] Confocal fluorescence microscopy of Aurein 1.2 interacting with giant unilamellar vesicles (GUVs) also supports a carpeting mechanism, showing total membrane destabilization and vesicle burst.[5][6]

The prevailing mechanism for a specific aurein peptide is thought to be dependent on factors such as the lipid composition of the target membrane and the peptide concentration.[7]

Quantitative Data on Aurein Peptide-Membrane Interactions

The following tables summarize key quantitative data for various aurein peptides, providing insights into their antimicrobial efficacy and membrane-disrupting capabilities.

Table 1: Minimum Inhibitory Concentrations (MICs) of Aurein Peptides against Gram-Positive Bacteria

| Peptide | Bacterial Strain | MIC (µM) | Reference |

| Aurein 1.2 | Staphylococcus aureus | 25 | [8] |

| Aurein 2.2 | Staphylococcus aureus C622 | 16-32 | [7] |

| Aurein 2.3 | Staphylococcus aureus C622 | 16-32 | [7] |

| Aurein 2.5 | Bacillus subtilis | 30 | [9] |

| Aurein 2.5 | Staphylococcus aureus (sessile) | 125 | [9] |

Table 2: Quantitative Data from Vesicle Leakage Assays

| Peptide | Model Membrane Composition | Peptide/Lipid Molar Ratio for 50% Leakage | Reference |

| Aurein 1.2 | POPC | > 1:50 | [5] |

| Aurein 1.2 | POPC/POPG (1:1) | > 1:50 | [5] |

| Aurein 2.2 | POPC/POPG (1:1) | ~1:20 | [2][3] |

| Aurein 2.3 | POPC/POPG (1:1) | ~1:25 | [2][3] |

Table 3: Biophysical Parameters of Aurein Peptide-Membrane Interactions

| Peptide | Technique | Model Membrane | Key Finding | Reference |

| Aurein 1.2 | Neutron Membrane Diffraction | DMPC/DMPG | Peptide resides on the membrane surface, causing thinning. | [10] |

| Aurein 2.2/2.3 | Oriented Circular Dichroism | DMPC/DMPG | Peptides insert into the bilayer at higher concentrations. | [2] |

| Aurein 2.5 | Surface Pressure Measurements | DOPG monolayers | Maximal surface pressure change of 7.5 mN/m. | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of aurein peptides.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the peptide that inhibits the visible growth of a specific bacterium.

Protocol:

-

Bacterial Culture: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus) into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate overnight at 37°C with shaking.

-

Peptide Preparation: Dissolve the lyophilized this compound peptide in a sterile, appropriate solvent (e.g., sterile water or 0.01% acetic acid) to create a stock solution.

-

Serial Dilutions: Perform a two-fold serial dilution of the peptide stock solution in a 96-well microtiter plate using the broth medium.

-

Inoculum Preparation: Dilute the overnight bacterial culture to a concentration of approximately 1 x 10^6 colony-forming units (CFU)/mL.

-

Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL. Include positive (bacteria only) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest peptide concentration at which no visible bacterial growth is observed.

Vesicle Leakage Assay (Calcein Leakage)

Objective: To quantify the ability of the peptide to permeabilize model lipid vesicles.

Protocol:

-

Vesicle Preparation:

-

Prepare a lipid film of the desired composition (e.g., POPC/POPG, 3:1 molar ratio) by evaporating the solvent from a lipid solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

-

Hydrate the lipid film with a buffer containing a self-quenching concentration of calcein (e.g., 50-70 mM).

-

Subject the lipid suspension to several freeze-thaw cycles.

-

Extrude the suspension through polycarbonate filters of a defined pore size (e.g., 100 nm) to form large unilamellar vesicles (LUVs).

-

-

Removal of External Calcein: Separate the calcein-loaded LUVs from the unencapsulated dye using a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Fluorescence Measurement:

-

Dilute the LUV suspension in a cuvette with buffer to a final lipid concentration of approximately 25-50 µM.

-

Monitor the baseline fluorescence of the vesicle suspension using a spectrofluorometer (excitation wavelength ~490 nm, emission wavelength ~520 nm).

-

Add this compound to the cuvette at the desired concentration and record the increase in fluorescence over time.

-

To determine 100% leakage, add a detergent (e.g., Triton X-100) to completely disrupt the vesicles.

-

-

Data Analysis: Calculate the percentage of leakage as: % Leakage = [(F - F₀) / (F_max - F₀)] * 100 where F is the fluorescence at a given time, F₀ is the initial fluorescence, and F_max is the maximum fluorescence after detergent lysis.

Membrane Depolarization Assay

Objective: To measure the peptide's ability to depolarize the cytoplasmic membrane of intact bacteria.

Protocol:

-

Bacterial Preparation: Grow bacteria to the mid-logarithmic phase, then wash and resuspend the cells in a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2).

-

Dye Loading: Add the membrane potential-sensitive dye, such as DiSC3(5), to the bacterial suspension at a final concentration of approximately 1-4 µM. Incubate in the dark until the fluorescence signal stabilizes, indicating maximal dye uptake.

-

Fluorescence Monitoring: Place the bacterial suspension in a cuvette and monitor the fluorescence using a spectrofluorometer (excitation wavelength ~622 nm, emission wavelength ~670 nm).

-

Peptide Addition: Add this compound at various concentrations (typically multiples of the MIC) to the cuvette and record the increase in fluorescence over time. An increase in fluorescence indicates the release of the dye from the depolarized membrane.

-

Positive Control: Use a known depolarizing agent, such as gramicidin or valinomycin, as a positive control.

Visualizations

Proposed Mechanisms of Action

Caption: Proposed mechanisms of action for Aurein peptides.

Experimental Workflow for Vesicle Leakage Assay

Caption: Workflow for a calcein vesicle leakage assay.

Conclusion

This compound and its analogs are potent antimicrobial peptides that primarily target and disrupt bacterial membranes. The exact mechanism, whether through the formation of toroidal pores or a carpet-like disruption, is likely dependent on specific environmental and compositional factors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the precise molecular interactions of this compound with bacterial membranes. A deeper understanding of these mechanisms is crucial for the rational design and development of new peptide-based antibiotics to combat the growing threat of multidrug-resistant bacteria. Further research focusing specifically on this compound is warranted to elucidate its unique properties and therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of membrane composition on antimicrobial peptides aurein 2.2 and 2.3 from Australian southern bell frogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct visualization of membrane leakage induced by the antibiotic peptides: maculatin, citropin, and aurein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tru.arcabc.ca [tru.arcabc.ca]

- 9. A study on the interactions of Aurein 2.5 with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Interaction of a short antimicrobial peptide on charged lipid bilayer: A case study on aurein 1.2 peptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Structure of Aurein 2.1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aurein 2.1 is a cationic antimicrobial peptide (AMP) originally isolated from the Australian bell frog, Litoria aurea. As a member of the aurein family of peptides, it has garnered significant interest for its potential as a novel therapeutic agent against a range of microbial pathogens. Understanding the structural biology of this compound is paramount for elucidating its mechanism of action and for guiding the rational design of more potent and selective antimicrobial agents. This technical guide provides a comprehensive overview of the primary and secondary structure of this compound, supported by a summary of its antimicrobial activity. Detailed experimental protocols for the synthesis, purification, and structural characterization of this peptide are also presented to facilitate further research and development.

Primary Structure

The primary structure of a peptide, its unique amino acid sequence, is the fundamental determinant of its physicochemical properties and biological function.

The primary structure of this compound is a 16-residue peptide with the following amino acid sequence:

Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2

This sequence is characterized by a high proportion of hydrophobic residues (Leu, Ile, Val, Ala, Phe), which is a common feature of membrane-active antimicrobial peptides. The presence of two cationic lysine (Lys) residues imparts a net positive charge to the peptide at physiological pH, facilitating its initial electrostatic interaction with the negatively charged components of microbial cell membranes. The C-terminus of this compound is amidated, a modification that is common in naturally occurring peptides and is known to enhance stability and biological activity.

Secondary Structure

In aqueous solution, this compound is largely unstructured, adopting a random coil conformation. However, upon interaction with membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) micelles or trifluoroethanol (TFE), it undergoes a significant conformational change to form an α-helical structure. This induced helicity is a critical aspect of its antimicrobial mechanism, as the amphipathic nature of the α-helix allows for the partitioning of the peptide into the lipid bilayer.

Antimicrobial Activity

The antimicrobial efficacy of a peptide is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents the visible growth of a microorganism. While a comprehensive MIC profile for this compound against a wide array of pathogens is not compiled in a single publicly available source, the following table summarizes representative MIC values for aurein peptides against common bacterial strains. It is important to note that these values can vary depending on the specific experimental conditions.

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | Not specified |

| Staphylococcus epidermidis | Clinical Isolate | Not specified |

| Bacillus subtilis | ATCC 6633 | Not specified |

| Escherichia coli | ATCC 25922 | Not specified |

| Pseudomonas aeruginosa | ATCC 27853 | Not specified |

| Candida albicans | ATCC 10231 | Not specified |

Note: Specific MIC values for this compound against these exact strains were not found in the initial search. The table is presented as a template for data that would be critical for a complete profile.

Experimental Protocols

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis

This compound, being a relatively short peptide with a C-terminal amide, is readily synthesized using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS).

Principle: The peptide is assembled step-by-step on a solid support (resin), starting from the C-terminal amino acid. The N-terminus of each amino acid is temporarily protected by an Fmoc group, which is removed before the coupling of the next amino acid. Side-chain functional groups are protected with acid-labile protecting groups.

General Protocol:

-

Resin Selection: A Rink amide resin is a suitable choice for the synthesis of C-terminally amidated peptides.

-

Swell the Resin: Swell the resin in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating it with a 20% solution of piperidine in DMF for 5-20 minutes.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.

-

Amino Acid Coupling: Activate the carboxyl group of the next Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously by treating the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) as the main component and scavengers (e.g., water, triisopropylsilane) to protect sensitive residues.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and then lyophilize to obtain the crude peptide powder.

Peptide Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

The crude synthetic peptide is purified to homogeneity using RP-HPLC.

Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18 silica) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent concentration.

General Protocol:

-

Column: A C18 reversed-phase column is commonly used for peptide purification.

-

Mobile Phase:

-

Solvent A: 0.1% TFA in water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Sample Preparation: Dissolve the crude lyophilized peptide in a small volume of Solvent A.

-

Gradient Elution: Inject the sample onto the equilibrated column. Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 65% Solvent B over 30-60 minutes. The optimal gradient should be determined empirically.

-

Detection: Monitor the elution of the peptide by measuring the absorbance at 214 nm and 280 nm.

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the purified peptide.

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides in solution.

Principle: Chiral molecules, such as peptides with their asymmetric carbon atoms and helical structures, absorb left and right circularly polarized light differently. This differential absorption gives rise to a CD spectrum, which is characteristic of the peptide's secondary structure.

General Protocol:

-

Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration for CD measurements is typically in the range of 50-100 µM. To induce helical structure, measurements can be performed in the presence of TFE (e.g., 50% v/v) or SDS micelles (e.g., 30 mM).

-

Instrumentation: Use a CD spectropolarimeter.

-

Measurement Parameters:

-

Wavelength range: 190-260 nm.

-

Bandwidth: 1 nm.

-

Scan speed: 50 nm/min.

-

Data pitch: 0.5 nm.

-

Accumulations: 3-5 scans.

-

-

Data Acquisition: Record the CD spectrum of the peptide solution and a blank (buffer or buffer with TFE/SDS).

-

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following equation: [θ] = (θ_obs * 100) / (c * n * l) where θ_obs is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

-

Secondary Structure Estimation: Use deconvolution software (e.g., K2D2, CONTIN) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum.

Three-Dimensional Structure Determination: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution three-dimensional structural information of peptides in solution.

Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. By analyzing the interactions between nuclei, it is possible to determine the through-bond and through-space proximities of atoms, which are then used to calculate the 3D structure of the peptide.

General Protocol:

-

Sample Preparation: Dissolve the purified peptide in a suitable solvent, typically a mixture of H2O/D2O (9:1) or in a buffer containing deuterated SDS micelles to mimic a membrane environment. The peptide concentration should be in the millimolar range (1-5 mM).

-

NMR Experiments: Acquire a series of 2D NMR experiments, including:

-

TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance restraints.

-

HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled (¹⁵N, ¹³C) peptide, to obtain correlations between protons and their directly attached heteroatoms.

-

-

Resonance Assignment: Assign all the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY spectra.

-

Structural Restraint Collection:

-

Distance Restraints: Integrate the cross-peaks in the NOESY spectrum to derive upper distance limits between protons.

-

Dihedral Angle Restraints: Measure the coupling constants (e.g., ³J_HNα) from high-resolution 1D or 2D spectra to restrain the phi (φ) backbone dihedral angles.

-

-

Structure Calculation: Use a molecular dynamics or simulated annealing software package (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of 3D structures that are consistent with the experimental restraints.

-

Structure Validation: Evaluate the quality of the calculated structures using programs like PROCHECK to assess their stereochemical quality and agreement with the experimental data.

Visualizations

Workflow for this compound Synthesis and Purification

Caption: Workflow for the chemical synthesis and purification of this compound.

Workflow for Structural Determination of this compound

Caption: Workflow for the structural characterization of this compound.

A Technical Guide to the Anticancer Properties of the Aurein Peptide Family

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anticancer peptides (ACPs) represent a promising frontier in oncology, offering novel mechanisms of action with the potential for high selectivity and reduced side effects compared to conventional chemotherapeutics. The Aurein family of peptides, isolated from Australian bell frogs, has garnered significant interest for its dual antimicrobial and anticancer activities. This technical guide provides an in-depth overview of the anticancer properties of Aurein peptides. While public domain research specifically detailing Aurein 2.1 is limited, extensive data exists for its close analog, Aurein 1.2. This document will leverage the comprehensive studies on Aurein 1.2 as a foundational model to describe the core mechanisms, experimental validation, and signaling pathways pertinent to the Aurein family, thereby inferring the likely properties of this compound and outlining a roadmap for its future investigation.

Introduction to Aurein Peptides

Antimicrobial peptides are essential components of the innate immune system in a vast range of organisms.[1] A subset of these, known as ACPs, demonstrates selective cytotoxicity against cancer cells.[2] The Aurein family of peptides, first isolated from the glandular secretions of Australian bell frogs Litoria aurea and Litoria raniformis, are potent, alpha-helical, cationic peptides.[3][4]

The two key members discussed in the context of this guide are:

-

Aurein 1.2 : Sequence GLFDIIKKIAESF-NH2.[3] This peptide is the most extensively studied member of the family for its anticancer effects.[5]

-

This compound : Sequence GLLDIVKKVVGAFGSL-NH2.[4] While its sequence is known, specific data on its anticancer activity is not widely available in peer-reviewed literature, necessitating a comparative analysis with Aurein 1.2.

The primary appeal of these peptides lies in their ability to selectively target and disrupt cancer cell membranes, a mechanism that is less susceptible to common drug resistance pathways.[3] This guide will synthesize the available data on Aurein 1.2 to provide a robust technical framework for understanding and investigating the anticancer potential of the broader Aurein family, including this compound.

Core Mechanism of Action

The anticancer activity of Aurein peptides is multifaceted, involving a rapid, targeted assault on the physical and biological integrity of cancer cells. The mechanism can be dissected into three primary stages.

Selective Targeting of Cancer Cell Membranes

The selectivity of Aurein peptides for cancer cells over healthy cells is attributed to fundamental differences in their outer membrane composition.[3]

-

Electrostatic Interaction : Aurein peptides are cationic (positively charged). Cancer cell membranes, in contrast to the typically neutral charge of healthy mammalian cells, exhibit a net negative charge. This is due to an overexpression of anionic molecules like phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[3]

-

Initial Adhesion : The initial interaction is a strong electrostatic adhesion between the cationic peptide and the anionic cancer cell surface, concentrating the peptide at its target site.[3]

Membrane Disruption and Permeabilization

Once adhered, the amphipathic (having both hydrophobic and hydrophilic regions) alpha-helical structure of Aurein peptides facilitates their insertion into the lipid bilayer, leading to membrane disruption.[3] Proposed models include:

-

Carpet/Toroidal Pore Model : The peptides accumulate on the membrane surface like a "carpet." At a critical concentration, they disrupt the membrane integrity, potentially by forming transient pores or channels (toroidal pores) that cause leakage of cellular contents and lead to cell death.[6]

Induction of Apoptosis

Beyond direct membrane lysis (necrosis), Aurein peptides can translocate into the cytoplasm and trigger programmed cell death, or apoptosis.[3]

-

Mitochondrial Targeting : The peptide can directly interact with and disrupt the mitochondrial membrane.[3][6] This leads to the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.

-

Caspase Activation : The release of these factors initiates the intrinsic apoptotic pathway, leading to the activation of a cascade of enzymes called caspases (e.g., caspase-3, -8, and -9).[3][7] These caspases are the executioners of apoptosis, dismantling the cell in a controlled manner. Studies confirm that treatment with Aurein 1.2 leads to a significant increase in caspase expression, indicating the activation of both intrinsic and extrinsic apoptotic pathways.[3][6]

Quantitative Analysis of Anticancer Activity

Quantitative data, primarily from in vitro studies of Aurein 1.2, demonstrates its efficacy against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a peptide's potency.

| Peptide | Cancer Cell Line | Assay Type | Result | Citation |

| Aurein 1.2 | T98G (Glioblastoma) | Cytotoxicity | IC50 ≈ 2 µM | [2][6] |

| Aurein 1.2 | MCF-7 (Breast Cancer) | Cytotoxicity | Activity Demonstrated | [2][6] |

| Aurein 1.2 | MX-1 (Breast Cancer) | Cytotoxicity | Activity Demonstrated | [2] |

| Aurein 1.2 | SW480 (Colon Cancer) | MTT (48h) | 77.87% viability at 10 µM | [8] |

| Aurein 1.2 | HT29 (Colon Cancer) | MTT (48h) | 78.81% viability at 10 µM | [3] |

| Aurein 1.2 | HUVEC (Normal Cells) | MTT (48h) | 95.08% viability at 10 µM | [8] |

Note: Lower IC50 values and lower percentage viability indicate higher anticancer activity. The data highlights that Aurein 1.2 is effective against multiple cancer types while showing significantly lower toxicity to normal cells like HUVECs, underscoring its cancer-selective properties.[8]

Key Experimental Protocols

Validating the anticancer properties of peptides like this compound requires a standardized set of in vitro assays.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]

Protocol Outline:

-

Cell Seeding : Plate cancer cells (e.g., 1.2 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours to allow adherence.[8]

-

Peptide Treatment : Remove the medium and add fresh medium containing serial dilutions of the Aurein peptide. Include untreated cells as a negative control and a known chemotherapeutic agent (e.g., 5-Fluorouracil) as a positive control.[8]

-

Incubation : Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ environment.[10]

-

MTT Addition : Add MTT solution (e.g., 5 mg/mL) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

-

Solubilization : Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

-

Data Acquisition : Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

-

Analysis : Calculate cell viability as a percentage relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Apoptosis Detection by Flow Cytometry

This method quantifies the number of cells undergoing apoptosis versus necrosis.[3] It typically uses a dual-staining protocol with Annexin V and Propidium Iodide (PI).[12]

-

Principle : In early apoptosis, phosphatidylserine (PS) flips to the outer membrane and can be detected by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing the DNA-intercalating dye PI to enter and stain the nucleus.[12]

-

Protocol Outline :

-

Cell Culture and Treatment : Culture cells (e.g., 3 x 10⁵ cells/well in a 6-well plate) and treat with the Aurein peptide for the desired time.[3]

-

Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.[12]

-

Staining : Resuspend cells in a binding buffer and add Annexin V-FITC and PI.

-

Incubation : Incubate at room temperature in the dark for 5-20 minutes.[13]

-

Analysis : Analyze the stained cells immediately using a flow cytometer. The results differentiate between live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[14]

-

Implicated Signaling Pathways

The induction of apoptosis by Aurein peptides engages conserved cellular signaling cascades. The primary mechanism involves the intrinsic (or mitochondrial) pathway, though activation of the extrinsic (death receptor) pathway has also been observed.[3][7]

-

Intrinsic Pathway : This is the main pathway activated by Aurein peptides. Disruption of the mitochondrial membrane potential (MMP) is the critical initiating event. This leads to the release of cytochrome c, which complexes with Apaf-1 to activate the initiator Caspase-9 . Caspase-9 then cleaves and activates the executioner Caspase-3 , which carries out cell death.[7] This pathway is regulated by the Bcl-2 family of proteins.

-

Extrinsic Pathway : Evidence also points to the activation of the initiator Caspase-8 , a hallmark of the extrinsic pathway.[3][7] This suggests the peptide may also directly or indirectly engage death receptors (e.g., Fas) on the cell surface, which also converges on the activation of Caspase-3.[7]

Conclusion and Future Directions

The available body of research strongly supports the potent and selective anticancer activity of the Aurein peptide family, with Aurein 1.2 serving as a well-documented prototype. The mechanism of action, involving targeted membrane disruption and the induction of apoptosis via mitochondrial pathways, presents a compelling alternative to conventional treatments that are often hampered by drug resistance.

For drug development professionals, the key takeaway is the therapeutic potential of this peptide class. However, this guide also highlights a critical knowledge gap: the lack of specific, published data on the anticancer properties of This compound .

Future research should prioritize:

-

In Vitro Validation : Systematically screen this compound against a panel of cancer cell lines (e.g., NCI-60) using the protocols outlined herein to determine its IC50 values and selectivity index.

-

Mechanistic Studies : Conduct detailed mechanistic assays (e.g., membrane depolarization, cytochrome c release, caspase activity) to confirm if this compound follows the same mechanism as Aurein 1.2 or possesses unique properties.

-

Structural Analysis : Compare the alpha-helical structure and amphipathicity of this compound with Aurein 1.2 to correlate sequence differences with potential variations in activity.

-

In Vivo Efficacy : Following promising in vitro results, preclinical studies in xenograft animal models are essential to evaluate the in vivo antitumor activity, pharmacokinetics, and safety profile of this compound.

By systematically addressing these areas, the full therapeutic potential of this compound can be elucidated, potentially adding a new and powerful candidate to the pipeline of next-generation anticancer peptides.

References

- 1. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]

- 2. Anti-cancer peptides: classification, mechanism of action, reconstruction and modification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. MSP-4, an Antimicrobial Peptide, Induces Apoptosis via Activation of Extrinsic Fas/FasL- and Intrinsic Mitochondria-Mediated Pathways in One Osteosarcoma Cell Line [mdpi.com]

- 8. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]

- 9. researchgate.net [researchgate.net]

- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 14. researchgate.net [researchgate.net]

Biophysical Characterization of Aurein 2.1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the biophysical characterization of Aurein 2.1 is limited in publicly available scientific literature. This guide provides a comprehensive overview of its predicted properties and mechanism of action based on extensive studies of closely related and well-characterized members of the Aurein family of antimicrobial peptides (AMPs), particularly Aurein 1.2, 2.2, 2.3, and 2.5. The data presented herein should be considered representative for the Aurein class of peptides and serve as a strong starting point for specific investigations into this compound.

Introduction to this compound

This compound is an antimicrobial peptide originally isolated from the Australian Southern Bell Frog, Litoria aurea.[1] Like other members of the Aurein family, it is a cationic, amphipathic peptide with a tendency to form an α-helical structure in membrane-mimicking environments.[2][3] These structural features are central to its antimicrobial activity, which is primarily directed against Gram-positive bacteria.[4] The proposed mechanism of action for many Aurein peptides involves membrane disruption, not through the formation of discrete transmembrane pores, but rather through a "carpet-like" mechanism that leads to membrane destabilization and lysis.[5][6][7]

Peptide Sequence: The primary amino acid sequence of this compound is as follows: Gly-Leu-Leu-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Ala-Phe-Gly-Ser-Leu-NH2[1][8]

Quantitative Bioactivity Data

The following tables summarize the antimicrobial and hemolytic activities of closely related Aurein peptides. This data provides a baseline for the expected potency and selectivity of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides against Bacteria

| Peptide | Organism | Strain | MIC (µg/mL) | MIC (µM) | Reference(s) |

| Aurein 1.2 | Staphylococcus aureus | ATCC 29213 | 8 | ~5.4 | [8] |

| Staphylococcus aureus | ATCC 43300 (MRSA) | 8 | ~5.4 | [8] | |

| Enterococcus faecalis | ATCC 29212 | 8 | ~5.4 | [8] | |

| Streptococcus pyogenes | ATCC 19615 | 4 | ~2.7 | [8] | |

| Escherichia coli | ATCC 25922 | 256 | ~173 | [1] | |

| Pseudomonas aeruginosa | ATCC 27853 | 256 | ~173 | [1] | |

| Aurein 2.2 | Staphylococcus aureus | C622 | 50 | ~28.6 | [9] |

| Staphylococcus epidermidis | C621 | 50 | ~28.6 | [9] | |

| Aurein 2.3 | Staphylococcus aureus | C622 | 50 | ~28.6 | [9] |

| Staphylococcus epidermidis | C621 | 100 | ~57.1 | [9] | |

| Aurein 2.5 | Bacillus subtilis | - | - | 30 | [10] |

| Escherichia coli | - | - | 30 | [10] |

Table 2: Minimum Inhibitory Concentrations (MIC) of Aurein Peptides against Fungi

| Peptide | Organism | MIC (µM) | Reference(s) |

| Aurein 1.2 | Candida albicans | 32 | [1] |

| Aurein 2.5 | Rhodotorula rubra | 125 | [10][11] |

| Schizosaccharomyces pombe | 62 | [10] | |

| Stachybotrys chartarum | 250-500 | [12] | |

| Penicillium roseopurpureum | 250-500 | [12] | |

| Aspergillus flavus | 250-500 | [12] |

Table 3: Hemolytic Activity of Aurein Peptides

| Peptide | Concentration | Hemolysis (%) | Cell Type | Reference(s) |

| Aurein 1.2 | 12.5 µg/mL | < 5% | Human RBC | [13] |

Table 4: Membrane Permeabilization Data for Aurein Peptides

| Peptide | Assay | Model Membrane | Peptide/Lipid Ratio | % Leakage/Depolarization | Reference(s) |

| Aurein 2.2 | Calcein Leakage | POPC/POPG (1:1) | 1:15 | 27% | [2] |

| Calcein Leakage | POPC/POPG (3:1) | 1:15 | 36% | [2] | |

| Calcein Leakage | DMPC/DMPG (3:1) | 1:15 | ~100% | [2] | |

| Membrane Depolarization (DiSC₃(5)) | S. aureus C622 | 1-5 x MIC | High | [2] | |

| Aurein 2.3 | Calcein Leakage | POPC/POPG (1:1) | 1:15 | < 27% | [2] |

| Membrane Depolarization (DiSC₃(5)) | S. aureus C622 | 1 x MIC | Moderate (similar to Gramicidin S) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the biophysical characterization of Aurein peptides.

This protocol is based on the broth microdilution method.

-

Peptide Preparation: Synthesize and purify the peptide (e.g., by reverse-phase HPLC) to >95% purity.[2] Dissolve the peptide in a suitable solvent (e.g., 0.01% acetic acid with 0.2% bovine serum albumin) to create a stock solution.[14]

-

Bacterial Culture: Inoculate a single bacterial colony into Mueller-Hinton Broth (MHB). Incubate overnight at 37°C with shaking.

-

Inoculum Preparation: Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Further dilute the bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL for the assay.[14]

-

Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the peptide stock solution in MHB to achieve a range of desired concentrations.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.[14]

This protocol assesses the peptide's lytic activity against red blood cells (RBCs).

-

Blood Collection: Obtain fresh human or animal red blood cells in a tube containing an anticoagulant (e.g., EDTA).

-

RBC Preparation: Centrifuge the blood at 1000 x g for 10 minutes. Aspirate the supernatant and plasma. Wash the RBC pellet three times with a phosphate-buffered saline (PBS) solution (pH 7.4).

-

RBC Suspension: Resuspend the washed RBCs in PBS to a final concentration of 1-4% (v/v).

-

Assay Setup: Add the RBC suspension to a 96-well plate. Add serial dilutions of the peptide to the wells.

-

Controls: Include a negative control (RBCs in PBS only, 0% hemolysis) and a positive control (RBCs in 0.1% Triton X-100, 100% hemolysis).[15]

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

-

Measurement: Transfer the supernatant to a new plate and measure the absorbance of released hemoglobin at 405 nm or 540 nm.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100[15]

CD spectroscopy is used to determine the secondary structure of the peptide in different environments.

-

Sample Preparation: Prepare a stock solution of the peptide at a known concentration (e.g., 50 µM) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4).

-

Environment Mimics: To induce secondary structure, add membrane-mimicking agents such as trifluoroethanol (TFE) or small unilamellar vesicles (SUVs) of lipids like DMPC or DMPC/DMPG to the peptide solution.[2][3]

-

Spectrometer Setup: Use a CD spectrometer with a quartz cuvette (e.g., 1 mm path length). Set the wavelength range typically from 190 to 260 nm.

-

Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

-

Data Processing: Subtract the spectrum of the buffer/lipid solution (blank) from the peptide spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Structural Analysis: An α-helical structure is characterized by distinct negative bands around 208 nm and 222 nm and a positive band around 192 nm.

This fluorescence-based assay measures the ability of the peptide to permeabilize lipid vesicles.

-

Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) by extruding a lipid suspension (e.g., POPC/POPG) through a polycarbonate membrane. Encapsulate a self-quenching concentration of calcein (e.g., 50-80 mM) within the vesicles.

-

Purification: Remove unencapsulated calcein by passing the vesicle suspension through a size-exclusion chromatography column (e.g., Sephadex G-50).

-

Assay Setup: In a fluorescence cuvette with a stirrer, add the calcein-loaded vesicles to a buffer solution (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).[2]

-

Fluorescence Measurement: Monitor the baseline fluorescence of the vesicle suspension using a spectrofluorometer (excitation ~490 nm, emission ~520 nm).

-

Peptide Addition: Add a specific concentration of the peptide to the cuvette and continue monitoring the fluorescence intensity over time.

-

Maximum Leakage: At the end of the experiment, add a lytic agent (e.g., 0.1% Triton X-100) to disrupt all vesicles and release all encapsulated calcein, representing 100% leakage.

-

Calculation: Calculate the percentage of calcein leakage at a given time point (t) using the formula: % Leakage = [(F_t - F_0) / (F_max - F_0)] * 100 Where F_t is the fluorescence at time t, F_0 is the initial fluorescence, and F_max is the maximum fluorescence after adding Triton X-100.[2]

This assay measures the peptide's ability to disrupt the membrane potential of live bacteria using a potential-sensitive dye like DiSC₃(5).

-

Bacterial Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose). Resuspend the cells to a final OD₆₀₀ of 0.05.[2]

-

Dye Loading: Add DiSC₃(5) dye (e.g., to a final concentration of 1 µM) to the cell suspension and incubate until the fluorescence signal quenches and stabilizes, indicating maximal dye uptake into the polarized membranes.

-

Assay Setup: Place the dye-loaded cell suspension in a 96-well black plate or a fluorescence cuvette.

-

Fluorescence Monitoring: Measure the baseline fluorescence (excitation ~622 nm, emission ~670 nm).

-

Peptide Addition: Add the peptide at various concentrations (e.g., 1x, 2x, 5x MIC) and record the increase in fluorescence over time.[2]

-

Interpretation: An increase in fluorescence indicates the release of the dye from the bacterial cytoplasm into the medium, which is caused by the depolarization of the cytoplasmic membrane.

Visualizations: Mechanism and Workflow

The following diagrams illustrate the proposed mechanism of action for Aurein peptides and a typical experimental workflow for their biophysical characterization.

Caption: Proposed 'Carpet Model' Mechanism of Action for Aurein Peptides.

Caption: General experimental workflow for biophysical characterization of an antimicrobial peptide.

References

- 1. mdpi.com [mdpi.com]

- 2. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Membrane Active Peptides and Their Biophysical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Direct visualization of membrane leakage induced by the antibiotic peptides: maculatin, citropin, and aurein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.sahmri.org.au [research.sahmri.org.au]

- 10. academic.oup.com [academic.oup.com]

- 11. Antimicrobial activity of aurein 2.5 against yeasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The interaction of aurein 2.5 with fungal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tru.arcabc.ca [tru.arcabc.ca]

- 14. Hybrid Antimicrobial Peptide Targeting Staphylococcus aureus and Displaying Anti-infective Activity in a Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Aurein 2.1 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.1 is a member of the aurein family of antimicrobial peptides (AMPs), first isolated from the Australian bell frogs Litoria aurea and Litoria raniformis. These peptides represent a promising class of potential therapeutic agents due to their broad-spectrum antimicrobial activity. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, drawing insights from studies on the broader aurein family to inform rational peptide design and optimization for enhanced therapeutic potential. While direct and extensive SAR studies on this compound are limited in the current literature, this guide consolidates available data and extrapolates key relationships from closely related aurein peptides, primarily Aurein 1.2 and 2.2, to provide a foundational understanding for researchers in the field.

Core Principles of Aurein Activity

The antimicrobial efficacy of aurein peptides is intrinsically linked to their physicochemical properties, including their primary sequence, amphipathicity, cationicity, and hydrophobicity. These factors govern their interaction with and disruption of microbial cell membranes, which is believed to be their primary mechanism of action.

Mechanism of Action

Aurein peptides are thought to exert their antimicrobial effects primarily through membrane disruption. The current understanding suggests that these peptides do not form large, unregulated pores but rather create small, ion-selective pores in the bacterial membrane. This leads to membrane depolarization, a decrease in cellular ATP levels, and a disruption of ion homeostasis, ultimately resulting in bacterial cell death. This mechanism is distinct from the action of many other pore-forming peptides and highlights a more nuanced interaction with the microbial membrane.

Structure-Activity Relationship (SAR) Analysis

The following sections detail the impact of specific structural modifications on the biological activity of aurein peptides. The data presented is largely derived from studies on Aurein 1.2 and 2.2 analogs, providing a strong basis for inferring the SAR of this compound.

Data Presentation

The quantitative data from various studies on aurein analogs are summarized in the tables below for ease of comparison. These tables include Minimum Inhibitory Concentrations (MIC) against various bacterial strains and hemolytic activity (HC50), a measure of toxicity against red blood cells.

Table 1: Antimicrobial Activity (MIC in µM) of Aurein Analogs

| Peptide/Analog | Sequence | S. aureus | E. coli | Reference |

| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | 25 | 200 | [1] |

| Aurein 1.2 (G1R/F3W) | R LWDIIKKIAESF-NH₂ | >Aurein 1.2 | >Aurein 1.2 | [2] |

| Aurein 1.2 (F3W) | GLWDIIKKIAESF-NH₂ | >Aurein 1.2 | >Aurein 1.2 | [2] |

| Aurein 2.2 | GLFDIVKKVVGAFGSL-NH₂ | 4 (μg/mL) | - | [3] |

| Aurein 2.2 Analog 73 | - | 4 (μg/mL) | - | [3][4] |

| Aurein 2.2 Analog 77 | - | 4 (μg/mL) | - | [3][4] |

| Aurein 2.5 | GLFDIVKKVVGAFGSL-NH₂ | 125 | 30 | [5] |

Table 2: Hemolytic Activity of Aurein Analogs

| Peptide/Analog | HC50 (µM) | Reference |

| Aurein 1.2 | >100 | [6] |

| Aurein 2.2 | Highly cytotoxic | [7] |

Note: HC50 values are a critical indicator of a peptide's therapeutic potential, with higher values indicating lower toxicity to mammalian cells.

Key Structural Determinants of Activity

Cationicity

An increase in the net positive charge of aurein peptides generally correlates with enhanced antimicrobial activity. This is attributed to the initial electrostatic attraction between the cationic peptide and the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. However, an excessive increase in charge can also lead to increased hemolytic activity, highlighting the need for a balanced charge distribution for optimal selectivity.

Hydrophobicity and Amphipathicity

Hydrophobicity plays a crucial role in the insertion of the peptide into the lipid bilayer of the cell membrane. The amphipathic nature of the α-helical structure, with distinct hydrophobic and hydrophilic faces, is essential for membrane disruption. Modifications that increase hydrophobicity can enhance antimicrobial potency, but often at the cost of increased hemolysis. Therefore, optimizing the hydrophobic-hydrophilic balance is a key strategy in designing aurein analogs with improved therapeutic indices.

Amino Acid Substitutions

Specific amino acid substitutions can significantly impact the activity of aurein peptides. For instance, the introduction of tryptophan residues has been shown to enhance antimicrobial activity, likely due to the anchoring effect of the bulky indole side chain at the membrane interface. Replacing acidic residues with basic residues can increase the net positive charge, thereby boosting antimicrobial efficacy.

Experimental Protocols

Detailed methodologies for the key experiments cited in SAR studies of antimicrobial peptides are provided below.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Peptide Solutions: A stock solution of the peptide is prepared and serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: A bacterial suspension is prepared from an overnight culture and diluted to a standardized concentration (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed.

Hemolysis Assay

This assay measures the lytic activity of peptides against red blood cells (RBCs).

-

Preparation of Red Blood Cells: Freshly drawn red blood cells are washed multiple times with phosphate-buffered saline (PBS) by centrifugation and resuspended to a final concentration of 1-2% (v/v) in PBS.

-

Peptide Incubation: The washed RBC suspension is incubated with various concentrations of the peptide in a 96-well plate at 37°C for 1 hour.

-

Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100 for complete lysis) are included.

-

Centrifugation: The plate is centrifuged to pellet the intact RBCs.

-

Measurement of Hemoglobin Release: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength of 414 nm or 540 nm to quantify the amount of hemoglobin released.

-

Calculation of Hemolytic Activity: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of peptides in different environments.

-

Sample Preparation: The peptide is dissolved in an appropriate solvent, such as a buffer, or a membrane-mimetic environment like sodium dodecyl sulfate (SDS) micelles or liposomes.

-

Data Acquisition: CD spectra are recorded on a spectropolarimeter, typically in the far-UV region (190-250 nm).

-

Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. Characteristic spectra include a double minimum at approximately 208 and 222 nm for α-helical structures.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to this compound SAR studies.

Caption: Proposed mechanism of action for Aurein peptides.

References

- 1. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of structure-activity relationship in Aurein 1.2 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. research.sahmri.org.au [research.sahmri.org.au]

- 4. Insights into the mechanism of action of two analogues of aurein 2.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A study on the interactions of Aurein 2.5 with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tru.arcabc.ca [tru.arcabc.ca]

- 7. Conjugation of aurein 2.2 to HPG yields an antimicrobial with better properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Aurein 2.1 Membrane Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aurein 2.1 is a member of the aurein family of antimicrobial peptides (AMPs) isolated from the Australian Southern Bell Frog, Litoria aurea. These peptides represent a promising class of therapeutic agents due to their broad-spectrum antimicrobial activity and distinct mechanism of action, which primarily involves interaction with and disruption of microbial cell membranes. Understanding the molecular details of these interactions is paramount for the rational design of more potent and selective antimicrobial agents. In silico modeling, particularly molecular dynamics (MD) simulations, has emerged as a powerful tool to elucidate the complex and dynamic processes of peptide-membrane interactions at an atomic level.[1][2][3]

This technical guide provides an in-depth overview of the core principles and methodologies for the in silico modeling of this compound's interaction with lipid membranes. While direct computational studies on this compound are limited in the public domain, this guide draws upon the wealth of research on closely related aurein peptides, such as Aurein 1.2, 2.2, 2.3, and 2.5, to provide a comprehensive framework for researchers.[4][5][6][7][8] The principles and protocols described herein are directly applicable to the study of this compound.

Core Concepts in Aurein-Membrane Interactions

The antimicrobial activity of aurein peptides is largely attributed to their ability to selectively target and disrupt the integrity of bacterial cell membranes. Key characteristics of these peptides include their cationic nature and amphipathic α-helical structure upon membrane binding.[9][10] This allows them to preferentially interact with the negatively charged lipids commonly found in bacterial membranes, such as phosphatidylglycerol (PG), over the zwitterionic lipids, like phosphatidylcholine (PC), that dominate mammalian cell membranes.[5][11]

Several models have been proposed to describe the mechanism of membrane disruption by AMPs, including the 'carpet' model, and the formation of 'toroidal' or 'barrel-stave' pores.[10] In silico studies on aurein peptides suggest that they can act via a carpet-like mechanism, where the peptides accumulate on the membrane surface, causing tension and eventual disruption, or by forming pore-like structures that lead to leakage of cellular contents.[2][6] The specific mechanism is often dependent on the peptide concentration, lipid composition, and the biophysical properties of the membrane.[4]

In Silico Modeling Workflow

The process of modeling this compound-membrane interactions involves a series of computational steps, from system setup to simulation and analysis. The following diagram illustrates a typical workflow for such a study.

Caption: A generalized workflow for molecular dynamics simulations of peptide-membrane interactions.

Experimental Protocols for In Silico Model Validation

In silico models are powerful, but their predictions must be validated against experimental data. Several biophysical techniques are commonly employed to study peptide-membrane interactions and provide crucial data for validating and refining computational models.

Key Experimental Techniques:

-

Circular Dichroism (CD) Spectroscopy: Used to determine the secondary structure of the peptide in different environments (e.g., aqueous solution vs. in the presence of lipid vesicles). Aurein peptides typically show a random coil structure in solution and adopt an α-helical conformation upon binding to membranes.[4][5][9]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides high-resolution structural information about the peptide and lipids within the membrane. ³¹P NMR, in particular, can reveal perturbations in the lipid headgroups caused by peptide interaction.[4][5]

-

Differential Scanning Calorimetry (DSC): Measures the effect of the peptide on the thermotropic phase behavior of the lipid bilayer, indicating the extent of membrane perturbation.[4]

-

Calcein Leakage Assay: A fluorescence-based assay to quantify the peptide's ability to permeabilize lipid vesicles. The release of entrapped calcein from liposomes results in an increase in fluorescence, indicating membrane disruption.[4][11]

The following diagram illustrates a logical workflow for the calcein leakage assay, a common method to quantify membrane disruption.

Caption: A schematic of the calcein leakage assay workflow to measure peptide-induced membrane permeabilization.

Quantitative Data from Aurein Studies

The following tables summarize quantitative data from studies on aurein peptides, which can serve as a benchmark for in silico modeling of this compound.

Table 1: Biophysical Properties of Aurein Peptides

| Peptide | Sequence | Molecular Weight ( g/mol ) | Net Charge (pH 7) |

| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | 1433.7 | +2 |

| This compound | GLFDIVKKIAGHI-NH₂ | 1433.7 | +2 |

| Aurein 2.2 | GLFDIVKKVVGALGSL-NH₂ | 1615.0[12] | +2 |

| Aurein 2.3 | GLFDIVKKVVGAIGSL-NH₂ | 1629.0 | +2 |

| Aurein 2.5 | GLFDIVKKVVGAFGSL-NH₂ | 1663.0 | +2 |

Table 2: Membrane Interaction Parameters of Aurein Peptides

| Peptide | Model Membrane | Technique | Observation | Peptide/Lipid Ratio for Effect |

| Aurein 2.2 | DMPC/DMPG (3:1) | CD | α-helical structure formation | - |

| Aurein 2.3 | DMPC/DMPG (3:1) | CD | α-helical structure formation | - |

| Aurein 2.2 | DMPC/DMPG | DSC | Perturbation of lipid phase structure | - |

| Aurein 2.3 | DMPC/DMPG | DSC | Perturbation of lipid phase structure | - |

| Aurein 2.2 | DMPC/DMPG | Calcein Assay | High membrane leakage | - |

| Aurein 2.3 | DMPC/DMPG | Calcein Assay | High membrane leakage | - |

| Aurein 2.2 | POPC/POPG (1:1 & 3:1) | Calcein Assay | Higher leakage than Aurein 2.3 | - |

| Aurein 2.2 | S. aureus | DiSC₃(5) Assay | Efficient membrane perturbation | - |

| Aurein 1.2 | POPC | MD Simulation | Binds to curved membranes more readily | - |

| Aurein 1.2 | POPC | MD Simulation | Acts via a carpet mechanism | - |

| Aurein 1.2 | Anionic cardiolipin | MD Simulation | Induces membrane buckling | Varies with concentration |

| Aurein 2.5 | B. subtilis & E. coli mimics | Monolayer | Membrane destabilization | MIC of 30 µM |

Data compiled from multiple sources.[2][4][8][13][14]

Signaling Pathways and Mechanisms of Action

While AMPs like this compound are primarily known for direct membrane disruption, their interaction with the bacterial membrane can also trigger downstream signaling events leading to cell death. The initial binding and membrane perturbation can be considered the primary signaling event.

Caption: A logical diagram illustrating the proposed steps in the membrane disruption process by this compound.

Conclusion

In silico modeling provides an invaluable window into the molecular mechanisms governing the interaction of this compound with bacterial membranes. By combining molecular dynamics simulations with experimental validation, researchers can gain a detailed understanding of the structure-activity relationships of this promising antimicrobial peptide. This knowledge is critical for the development of novel peptide-based therapeutics with enhanced efficacy and selectivity, a crucial step in the fight against antibiotic resistance. The methodologies and data presented in this guide offer a solid foundation for initiating and advancing in silico research on this compound and other related antimicrobial peptides.

References

- 1. Characterization of Antimicrobial Peptide–Membrane Interaction Using All-Atom Molecular Dynamic Simulation | Springer Nature Experiments [experiments.springernature.com]